molecular formula C7H12O3 B3279746 2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde CAS No. 699-13-8

2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde

Cat. No. B3279746
CAS RN: 699-13-8
M. Wt: 144.17 g/mol
InChI Key: PILOIBFMHGPQOL-UHFFFAOYSA-N
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Description

“2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde” is a chemical compound. It is an O-substituted hydroxylamine . The coupling of this compound with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .

Scientific Research Applications

Prins-type Cyclization

  • Iron(III)-Catalyzed Cyclization : Iron(III) has been used for the Prins-type cyclization involving homopropargylic alcohol and aldehydes, leading to 2-alkyl-4-halo-5,6-dihydro-2H-pyrans. This method also allows for the synthesis of 2-alkyl-3-hydroxy-tetrahydro-pyran-4-ones via osmium-catalyzed dihydroxylation (Miranda et al., 2003).
  • Scope of Prins-Type Cyclization of Oxonium Ions : A conceptual transfer of Prins cyclization to (alk-3-enyloxy)acrylates forming oxonium ions, leading to the synthesis of various tetrahydro-2H-pyran and tetrahydrofuran derivatives (Fráter et al., 2004).

Acetal Protecting Groups

  • Vanadium(III) Chloride in Acetal Formation : Vanadium(III) chloride has been found effective in forming THF-based acetals from different types of alcohols, complementing the traditional tetrahydro-2H-pyran-2-yl protocol (Das et al., 2007).

Synthesis of Substituted 3-Amino Tetrahydro-2H-pyran-2-ones

  • **Organocatalyzed Cascade Process**: The synthesis of chiral substituted 3-amino tetrahydro-2H-pyran-2-ones has been achieved through an organocatalyzed cascade process. These compounds are precursors for further synthesis of chiral substituted 3-amino piperidin-2-ones (Han et al., 2019).

Oxa-Pictet-Spengler Cyclization

  • Silicon-Directed Cyclization : The tetrahydro-pyrano[3,4-b]indoles were synthesized using silicon-directed oxa-Pictet-Spengler cyclizations. This method also led to unusual dimeric products (Zhang et al., 2005).
  • Oxa-Pictet–Spengler Reaction Developments : Recent developments in oxa-Pictet–Spengler cyclization have been reviewed, including new promoters, mechanistic pictures, and its application in natural products synthesis (Larghi & Kaufman, 2011).

Photocatalysis

  • Oxidation of Acetaldehyde and Toluene : A Pd/WO(3) photocatalyst has been used for the complete oxidation of acetaldehyde to CO(2) under fluorescent-light irradiation. It also oxidized toluene to CO(2) under visible-light irradiation (Arai et al., 2008).

Synthesis of Fused Polycyclic Ring Systems

  • Tandem Prins-type Cyclization : This method has been used for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, demonstrating a modular approach for constructing polycyclic architectures in a single step (Someswarao et al., 2018).

properties

IUPAC Name

2-(oxan-2-yloxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-4-6-10-7-3-1-2-5-9-7/h4,7H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILOIBFMHGPQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251952
Record name 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

699-13-8
Record name 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Tetrahydro-2-pyranyloxy)-propene (20 g, 0.14 mole) was dissolved in dichloro-methane (250 ml). Ozone was bubbled into the solution at -78° C. for about 3 hours until the solution turned blue. Warmed to room temperature and zinc powder (20 g) was added. Acetic acid (20 ml) and water (3 ml) were added slowly with cooling in ice bath. The reaction mixture was further stirred for 2 hours at room temperature and then extracted with dichloromethane. The extract was washed with sodium bicarbonate aqueous solution (10 ml×2), dried over anhydrous magnesium sulfate, concentrated. The crude product was distilled under vacuum (62°-64° C./2 mmHg) gave colorless oil (13.72 g, 68%). 2-(Tetra-hydro-2-pyranyloxy)-propene was directly prepared from allyl alcohol and dihydropyran in the presence of a small amount of p-toluenesulfonic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde
Reactant of Route 2
2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde
Reactant of Route 3
2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde
Reactant of Route 4
2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde
Reactant of Route 5
2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde
Reactant of Route 6
2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde

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